Bienvenue dans la boutique en ligne BenchChem!

2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride

Solubility Salt form LogP

This hydrochloride salt (logP 0.84) delivers superior aqueous solubility over the free base (logP 1.989), enabling direct use in biochemical assays, HTS, SPR, and ITC. The 1,3,4-oxadiazole core aligns with the CFTR inhibitor pharmacophore (US 2012/0136003), while the piperidine 2-position offers distinct SAR advantages over 3- and 4-substituted analogs. With exactly 3 HBA sites and a 19F NMR handle, it's ideal for fragment-based drug discovery and fluorine-detected binding studies. Procure the HCl form to eliminate in-house salt conversion variability.

Molecular Formula C9H13ClF3N3O
Molecular Weight 271.67 g/mol
CAS No. 1803588-63-7
Cat. No. B1447701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
CAS1803588-63-7
Molecular FormulaC9H13ClF3N3O
Molecular Weight271.67 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NN=C(O2)CC(F)(F)F.Cl
InChIInChI=1S/C9H12F3N3O.ClH/c10-9(11,12)5-7-14-15-8(16-7)6-3-1-2-4-13-6;/h6,13H,1-5H2;1H
InChIKeyWJBBHGCMBUJFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine Hydrochloride (CAS 1803588-63-7): Core Identity and Comparator Landscape for Scientific Sourcing


2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride (CAS 1803588-63-7, MFCD28506076) is a heterocyclic building block comprising a piperidine ring attached via its 2-position to a 1,3,4-oxadiazole core bearing a 2,2,2-trifluoroethyl substituent at the 5-position, supplied as the hydrochloride salt [1]. Its molecular formula is C₉H₁₃ClF₃N₃O (MW 271.67 g/mol) . This compound belongs to the broader class of piperidine-1,3,4-oxadiazole hybrids, a scaffold implicated in CFTR inhibition, urease inhibition, and acetylcholinesterase modulation [2]. The immediate chemical space of closest analogs includes the free base (CAS 1804129-33-6), the 1,2,4-oxadiazole regioisomer (CAS 1393330-65-8), and piperidine-positional variants at the 3- and 4-positions (CAS 1393330-68-1 and 1351499-79-0, respectively), each of which presents distinct physicochemical signatures that preclude casual interchange.

Caution on Substitute Selection for 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine Hydrochloride


Selecting an alternative to CAS 1803588-63-7 based solely on common scaffold or vendor suggestion (e.g., substituting the free base or a 1,2,4-oxadiazole isomer) carries a documented risk of experimental divergence. Critically, no peer-reviewed head-to-head biological activity data exist for this specific compound against its closest analogs. Differentiation is therefore grounded in measurable physicochemical properties: logP differs by up to 1.57 units and hydrogen-bond acceptor count varies between 3 and 4 across comparators, directly impacting solubility, membrane permeability, and target engagement [1]. Furthermore, salt form (hydrochloride vs. free base) alters aqueous solubility and handling characteristics, while the piperidine attachment point (2- vs. 3- vs. 4-position) governs the spatial orientation of the basic amine, a key determinant in structure–activity relationships [2]. These distinctions are not cosmetic; they are quantifiable parameters that can alter the outcome of a chemical biology experiment or a synthetic route. Procurement decisions for this compound should therefore be guided by these measurable differences, not by generic class membership. The evidence below catalogues the strongest available quantitative differentiation, explicitly tagged by evidence strength.

Quantitative Differentiation of 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine Hydrochloride Against Closest Analogs


Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling

The hydrochloride salt (CAS 1803588-63-7) displays a computed logP of 0.84, 1.15 log units lower than the free base (CAS 1804129-33-6, logP 1.989), indicating substantially higher hydrophilicity [1]. The salt form increases the hydrogen-bond donor count from 1 (free base) to 2, enhancing aqueous solubility and facilitating dissolution in polar reaction media or biological assay buffers [2]. For procurement, this means the hydrochloride is the preferred form for aqueous-phase chemistry and in vitro pharmacology; the free base may be more suitable for anhydrous organic synthesis where water must be excluded.

Solubility Salt form LogP Pharmaceutical profiling

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Hydrogen-Bond Acceptor Capacity

The 1,3,4-oxadiazole core of the target compound provides 3 hydrogen-bond acceptor sites, whereas the 1,2,4-oxadiazole regioisomer (CAS 1393330-65-8) provides 4 [1]. This difference arises from the distinct nitrogen/oxygen arrangement within the oxadiazole ring and is a fixed structural feature, not modifiable by formulation. In medicinal chemistry, hydrogen-bond acceptor count directly influences ligand–protein binding thermodynamics and pharmacokinetic properties [2]. A researcher requiring a scaffold with exactly 3 HBA sites for a specific pharmacophore model would find the 1,2,4-isomer unsuitable.

Oxadiazole regioisomerism Hydrogen-bond acceptor Target engagement Bioisostere

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: Lipophilicity Divergence

The 1,3,4-oxadiazole target (logP = 0.84) is markedly more hydrophilic than the 1,2,4-oxadiazole regioisomer (logP = 2.41, Δ = 1.57), a difference exceeding one full log unit and indicating a ~37-fold difference in octanol-water partitioning [1]. In comparison, the 4-piperidinyl-1,2,4-oxadiazole analog (CAS 1351499-79-0) shows a logP of 2.06, and the 3-piperidinyl-1,2,4-oxadiazole analog (CAS 1393330-68-1) is also expected to be similarly lipophilic based on structural similarity . This property directly affects passive membrane permeability, plasma protein binding, and metabolic stability, all critical parameters in drug discovery programs [2].

Lipophilicity LogP Membrane permeability ADME

Piperidine Substitution Position: 2- vs. 3- vs. 4-Position Attachment Governs Amine Basicity and Steric Environment

In the target compound, the piperidine ring is attached to the oxadiazole core at the 2-position, placing the secondary amine in close steric proximity to the heterocycle. In the 4-piperidinyl analog (CAS 1351499-79-0), the amine is positioned distally, reducing steric congestion around the oxadiazole ring. The 3-piperidinyl analog (CAS 1393330-68-1) places the amine at an intermediate orientation . These positional variations alter the pKa of the piperidine nitrogen by an estimated 0.5–1.0 units due to differential inductive and field effects from the electron-withdrawing oxadiazole and trifluoroethyl groups, directly affecting protonation state at physiological pH [1]. This distinction is critical for any application where the protonation state of the amine governs solubility, target binding, or reactivity.

Piperidine substitution position Amine basicity Steric hindrance Structure-activity relationship

Class-Level CFTR Inhibition Potential: 1,3,4-Oxadiazole Scaffold in Secretory Diarrhea Models

A patent family (US 2012/0136003) discloses 1,3,4-oxadiazole-containing compounds as inhibitors of CFTR-mediated chloride ion transport, with representative compounds exhibiting IC₅₀ values in the T84 cell assay [1]. The specific compound CAS 1803588-63-7 is not individually exemplified with quantitative biological data in this patent; however, its 1,3,4-oxadiazole core with trifluoroethyl substitution structurally aligns with the disclosed pharmacophore. In contrast, 1,2,4-oxadiazole regioisomers are absent from this CFTR inhibitor chemotype, suggesting a scaffold-specific requirement for the 1,3,4-oxadiazole arrangement in this target class [2]. This class-level inference directs users exploring CFTR-related programs toward the 1,3,4-oxadiazole scaffold rather than its 1,2,4-isomer.

CFTR inhibition Secretory diarrhea Ion transport 1,3,4-oxadiazole

Class-Level Enzyme Inhibition by 1,3,4-Oxadiazole-Piperidine Hybrids: Urease and Acetylcholinesterase

A series of 1,3,4-oxadiazole-piperidine acetamide hybrids demonstrated potent urease inhibition with IC₅₀ values as low as 0.63 ± 0.001 µM, compared to the reference standard thiourea (IC₅₀ = 21.25 ± 0.15 µM), representing a ~34-fold improvement [1]. The same compound class also exhibited acetylcholinesterase inhibitory activity, suggesting potential relevance to Alzheimer's disease research [2]. While CAS 1803588-63-7 was not among the specific compounds tested, its structural core (1,3,4-oxadiazole linked to piperidine) is identical to that of the active series. Researchers interested in urease or acetylcholinesterase targets may consider this compound as a starting scaffold for derivatization, with the understanding that specific activity data will need to be generated experimentally.

Urease inhibition Acetylcholinesterase 1,3,4-oxadiazole Piperidine hybrid

Recommended Research and Industrial Application Scenarios for 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine Hydrochloride (CAS 1803588-63-7)


Aqueous-Phase Medicinal Chemistry and Biological Assay Development

The hydrochloride salt form (logP = 0.84, HBD = 2) provides superior aqueous solubility compared to the free base (logP = 1.989, HBD = 1), making this compound the preferred choice for biochemical assays conducted in aqueous buffer systems [1]. The enhanced water solubility facilitates dissolution for high-throughput screening (HTS) plate preparation, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) where high concentrations in aqueous media are required. Procurement of the hydrochloride directly eliminates the need for in-laboratory salt conversion, saving time and avoiding batch-to-batch variability in counterion stoichiometry.

CFTR-Targeted Drug Discovery for Secretory Diarrhea

The 1,3,4-oxadiazole core positions this compound within the CFTR inhibitor pharmacophore disclosed in US 2012/0136003 [1]. Medicinal chemistry teams pursuing CFTR-mediated secretory diarrhea programs can use CAS 1803588-63-7 as a core scaffold for structure–activity relationship (SAR) exploration. The piperidine 2-position attachment offers a distinct steric and electronic profile compared to 3- and 4-substituted analogs, enabling systematic optimization of the basic amine's contribution to target engagement. The 1,2,4-oxadiazole regioisomer, though commercially available, falls outside this patented chemotype and should not be considered a direct substitute for CFTR-targeted work .

Enzyme Inhibitor Scaffold for Urease and Acetylcholinesterase Programs

Based on class-level evidence showing potent urease inhibition (IC₅₀ as low as 0.63 µM) by 1,3,4-oxadiazole-piperidine hybrids, CAS 1803588-63-7 can serve as a starting scaffold for derivatization toward urease inhibitors with potential antibacterial applications [1]. Similarly, acetylcholinesterase inhibitory activity in the same scaffold class supports its exploration in neurodegenerative disease research. Researchers should generate compound-specific IC₅₀ data upon procurement, as the existing SAR data are class-level and not directly measured for this specific compound.

Chemical Biology Probe Development Leveraging Defined H-Bond Acceptor Profile

With exactly 3 hydrogen-bond acceptor sites (vs. 4 for the 1,2,4-oxadiazole regioisomer), CAS 1803588-63-7 offers a defined HBA profile for chemical biology applications where hydrogen-bond complementarity to a biological target is a design constraint [1]. The trifluoroethyl group provides a distinctive ¹⁹F NMR handle for in-cell and in-vitro binding studies, an advantage not available in non-fluorinated oxadiazole analogs. This combination of HBA count and NMR-active fluorine makes the compound suitable for fragment-based drug discovery (FBDD) campaigns requiring orthogonal biophysical validation.

Quote Request

Request a Quote for 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.